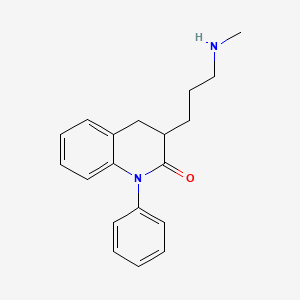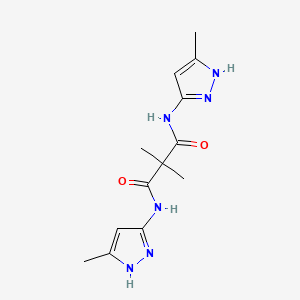
2-Chloroethyl 2-methylbutan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 2-methylbutan-2-yl phosphate: is an organic compound with the molecular formula C6H12ClO4P It is a member of the organophosphates, which are widely used in various industrial applications due to their chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl 2-methylbutan-2-yl phosphate typically involves the reaction of 2-chloroethanol with 2-methylbutan-2-ol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethyl 2-methylbutan-2-yl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid derivatives.
Oxidation and Reduction: It can undergo oxidation to form different oxidation states of phosphorus.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Substitution Reactions: Products include substituted phosphates.
Hydrolysis: Products include phosphoric acid and alcohol derivatives.
Oxidation: Products include various oxidized phosphorus compounds.
Applications De Recherche Scientifique
2-Chloroethyl 2-methylbutan-2-yl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 2-methylbutan-2-yl phosphate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This can affect biochemical pathways and cellular processes, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Tris(2-chloroethyl) phosphate
- Bis(2-chloroethyl) phosphate
- 2-Chloroethyl phosphate
Comparison: 2-Chloroethyl 2-methylbutan-2-yl phosphate is unique due to its specific structure, which includes a 2-methylbutan-2-yl group. This structural feature can influence its reactivity and applications compared to other similar compounds. For example, tris(2-chloroethyl) phosphate is commonly used as a flame retardant, while this compound may have different industrial and research applications due to its distinct chemical properties.
Propriétés
Numéro CAS |
494201-57-9 |
|---|---|
Formule moléculaire |
C7H15ClO4P- |
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
2-chloroethyl 2-methylbutan-2-yl phosphate |
InChI |
InChI=1S/C7H16ClO4P/c1-4-7(2,3)12-13(9,10)11-6-5-8/h4-6H2,1-3H3,(H,9,10)/p-1 |
Clé InChI |
NUIGHMWXNPFPKL-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)(C)OP(=O)([O-])OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)


![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)


![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

